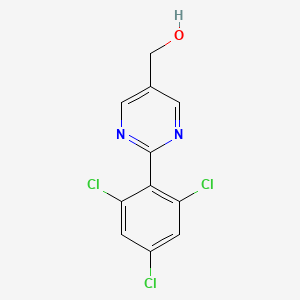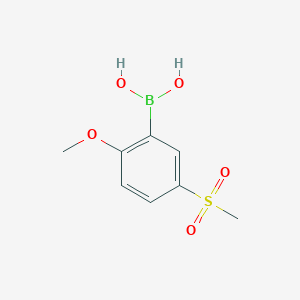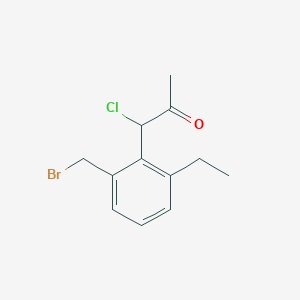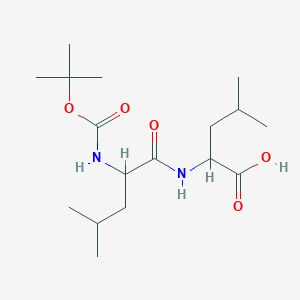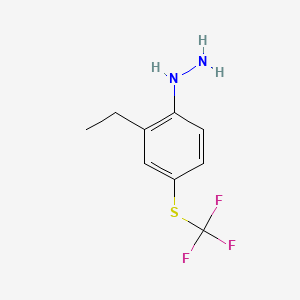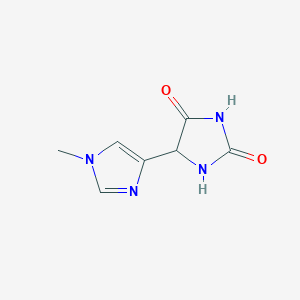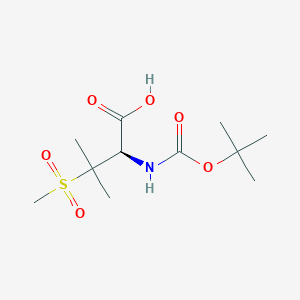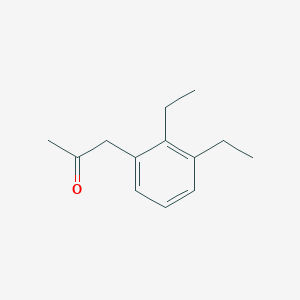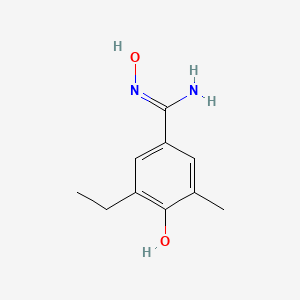
(Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is an organic compound with a unique structure that includes both hydroxyl and benzimidamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide typically involves the reaction of 3-ethyl-4-hydroxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzimidamide group can produce amines.
Aplicaciones Científicas De Investigación
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzimidamide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidamide derivatives and hydroxyl-substituted aromatic compounds. Examples include:
- 3-Ethyl-4-hydroxybenzimidamide
- 5-Methyl-2-hydroxybenzimidamide
Uniqueness
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is unique due to the presence of both hydroxyl and benzimidamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-ethyl-N',4-dihydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-5-8(10(11)12-14)4-6(2)9(7)13/h4-5,13-14H,3H2,1-2H3,(H2,11,12) |
Clave InChI |
AAQHWJYZAVUCDS-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C(=CC(=C1)/C(=N/O)/N)C)O |
SMILES canónico |
CCC1=C(C(=CC(=C1)C(=NO)N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



